molecular formula C13H11BO3 B13981750 6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol

6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B13981750
M. Wt: 226.04 g/mol
InChI Key: ZCYIVNHDSGDVRZ-UHFFFAOYSA-N
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Description

6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of phenol derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, alcohols, alkanes, and various substituted benzoxaboroles .

Scientific Research Applications

6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11BO3

Molecular Weight

226.04 g/mol

IUPAC Name

1-hydroxy-6-phenoxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C13H11BO3/c15-14-13-8-12(7-6-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8,15H,9H2

InChI Key

ZCYIVNHDSGDVRZ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=CC=CC=C3)O

Origin of Product

United States

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